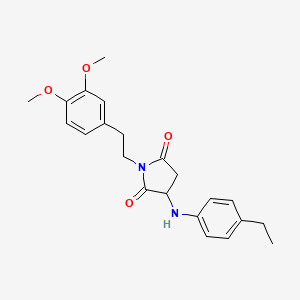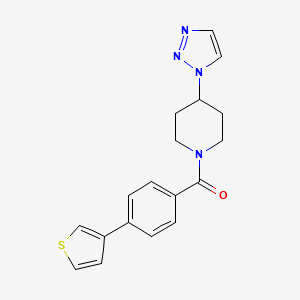
(4-(1H-1,2,3-三唑-1-基)哌啶-1-基)(4-(噻吩-3-基)苯基)甲酮
货号 B2708174
CAS 编号:
1798538-63-2
分子量: 338.43
InChI 键: SSIPSGWECNDBLI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a piperidine ring, a thiophene ring, and a phenyl ring .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it may involve the reaction of a 1,2,3-triazole with a piperidine derivative, followed by coupling with a thiophene-phenyl ketone .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole, piperidine, thiophene, and phenyl rings. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole, piperidine, thiophene, and phenyl groups. For example, the 1,2,3-triazole could potentially participate in click reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and bonding of the functional groups. For example, the presence of the 1,2,3-triazole and piperidine rings could influence the compound’s polarity and solubility .科学研究应用
1. Apoptosis Inducing Ability and Tubulin Polymerization Inhibition
- Summary of Application: This compound was designed, synthesized, and screened for its in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . It was found to have the highest cytotoxicity towards the BT-474 cancer cell line .
- Methods of Application: The compound was evaluated for its tubulin polymerization inhibition study . Biological studies such as acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining assay were used to suggest that the compound induced the apoptosis of BT-474 cells .
- Results or Outcomes: The compound was found to inhibit colony formation in BT-474 cells in a concentration-dependent manner . Flow cytometric analysis revealed that the compound induced apoptosis via cell cycle arrest at the sub-G1 and G2/M phase .
2. Alzheimer’s Disease Treatment
- Summary of Application: The compound was synthesized and characterized for its potential interaction with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration .
- Methods of Application: The compound was fully characterized by proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC) and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .
- Results or Outcomes: Computational studies were enrolled to predict the interaction of the synthesized compound with acetylcholinesterase . The drug-likeness of the compound was also investigated by predicting its pharmacokinetic properties .
3. Anticancer Molecule Design
- Summary of Application: A compound similar to “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone” was used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
- Methods of Application: The compound was synthesized and evaluated for its potential anticancer activity .
- Results or Outcomes: The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
4. Anticancer Molecule Design
- Summary of Application: A compound similar to “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone” was used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
- Methods of Application: The compound was synthesized and evaluated for its potential anticancer activity .
- Results or Outcomes: The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
属性
IUPAC Name |
(4-thiophen-3-ylphenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-18(15-3-1-14(2-4-15)16-7-12-24-13-16)21-9-5-17(6-10-21)22-11-8-19-20-22/h1-4,7-8,11-13,17H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIPSGWECNDBLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看

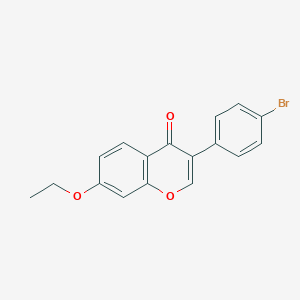
![Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B2708093.png)
![6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2708095.png)
![2-((5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2708097.png)
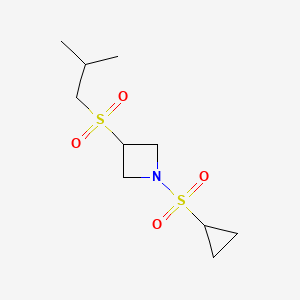
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2708103.png)
![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2708104.png)
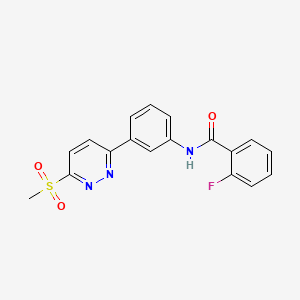
![2-[Rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride, trans](/img/structure/B2708106.png)
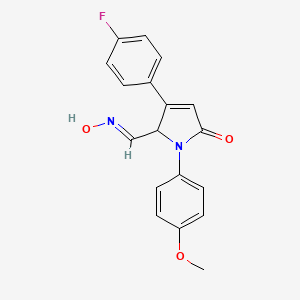
![N-Ethyl-N-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]prop-2-enamide](/img/structure/B2708108.png)
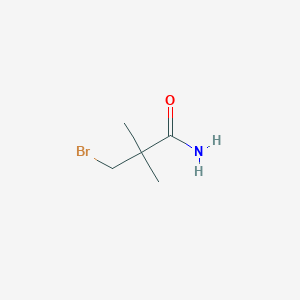
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2708113.png)
